REACTION_CXSMILES
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[Cl-].[Al+3].[Cl-].[Cl-].[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13](Cl)=[O:14])=[CH:8][CH:7]=1>C1C=CC=CC=1>[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)=[O:14])=[CH:8][CH:7]=1 |f:0.1.2.3|
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Name
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|
Quantity
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1.27 g
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Type
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reactant
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Smiles
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[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
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30 mL
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Type
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solvent
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Smiles
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C1=CC=CC=C1
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Name
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|
Quantity
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1.8 g
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Type
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reactant
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Smiles
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ClC1=CC=C(C=C1)CC(=O)Cl
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Name
|
|
Quantity
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10 mL
|
Type
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solvent
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Smiles
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C1=CC=CC=C1
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Name
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ice water
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Quantity
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100 mL
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Type
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reactant
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Smiles
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|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting clear, pale yellow solution was refluxed for six hours
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Duration
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6 h
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous portion extracted with benzene (1×20 ml)
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Type
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WASH
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Details
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The combined organic portions were washed with water (2×30 ml), 10% NaOH (1×30 ml), water (1×30 ml), and brine (1×30 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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FILTRATION
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Details
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Filtration through Celite
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Type
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CUSTOM
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Details
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afforded
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Type
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CONCENTRATION
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Details
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after concentration in vacuo, 2.18 g of the ketone as a white crystalline solid (99% crude yield)
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Type
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CUSTOM
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Details
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A portion (ca. 1 g) of the ketone was recrystallized from 75 ml
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Type
|
CUSTOM
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Details
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to give a fluffy white crystalline solid
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Name
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Type
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|
Smiles
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ClC1=CC=C(C=C1)CC(=O)C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |